![molecular formula C18H25ClN2O5S B1664933 Amosulalol hydrochloride CAS No. 93633-92-2](/img/structure/B1664933.png)
Amosulalol hydrochloride
Overview
Description
Amosulalol hydrochloride is an antihypertensive drug . It has a much higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . It is not approved for use in the United States .
Synthesis Analysis
The synthesis of Amosulalol hydrochloride involves several steps . The extraction recovery values of Amosulalol hydrochloride at concentrations of 100, 500, and 1,000 ng/mL were 99.5%, 96.2%, and 95.6%, respectively .
Molecular Structure Analysis
The molecular formula of Amosulalol hydrochloride is C18H24N2O5S.ClH . Its molecular weight is 416.92 . The structure of Amosulalol hydrochloride includes a sulfonamide-substituted phenylethanolamine .
Chemical Reactions Analysis
Amosulalol hydrochloride undergoes various chemical reactions. For instance, it can be eluted using 2.0 mL of methanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a drug compound are crucial for understanding its druggability . These properties include the acid dissociation constant, log P, and solubility .
Scientific Research Applications
Pharmacokinetics and Metabolism
Amosulalol Hydrochloride has been extensively studied for its pharmacokinetics and metabolism . After intravenous administration in mice, the plasma concentration of the unchanged drug declined biphasically, with a terminal half-life of 1.1 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% . The area under the plasma concentration curve increased more than proportionally to the dose, which suggests metabolic saturation .
Biliary Excretion
Studies have shown that after oral and intravenous administrations of 14C-labelled Amosulalol Hydrochloride, 64.7% and 81.0% of the radioactivity were recovered, respectively, in the urine within 48 hours . In the bile sample, Amosulalol carbamoyl glucuronide was found as a new metabolite of this drug .
Metabolite Analysis
HPLC-UV and LC/MS analyses demonstrated that the major urinary metabolite was the glucuronide of M-2 (desmethyl metabolite at the o-methoxyphenoxy group) followed by M-5, the M-3 glucuronide, and the M-4 glucuronide, in that order .
α,β-Blocker
Amosulalol Hydrochloride is a combined α- and β-blocker. It blocks both postsynaptic α1- and β1-adrenoceptors to almost the same extent . This property makes it useful in the treatment of hypertension .
Hypotensive Effects
Amosulalol Hydrochloride has been shown to exhibit dose-dependent hypotensive effects in healthy volunteers . It reduces blood pressure via its α1-blocking activity without causing reflex tachycardia because of
Mechanism of Action
Target of Action
Amosulalol hydrochloride is a combined α- and β-blocker . It has a much higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . These receptors are the primary targets of Amosulalol hydrochloride. The α1-adrenergic receptors are found in various parts of the body including the heart and blood vessels, and they play a crucial role in the regulation of heart function and blood pressure .
Biochemical Pathways
Amosulalol hydrochloride affects several biochemical pathways. These include the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . These pathways play a significant role in the regulation of heart function and blood pressure. By affecting these pathways, Amosulalol hydrochloride can exert its antihypertensive effects .
Pharmacokinetics
After oral administration, the maximum plasma concentrations of Amosulalol hydrochloride are reached at 0.25h, after which they decline with apparent half-lives of 0.8—1.3h . The systemic bioavailability of a 10-mg/kg dose is 38.7% . The area under the plasma concentration curve increases more than proportionally to the dose, suggesting metabolic saturation . After oral and intravenous administrations, 64.7% and 81.0% of the radioactivity were recovered, respectively, in the urine within 48h .
Result of Action
The molecular and cellular effects of Amosulalol hydrochloride’s action include a reduction in heart rate and blood pressure . It also suppresses monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface .
Action Environment
The action, efficacy, and stability of Amosulalol hydrochloride can be influenced by various environmental factors. For instance, the drug’s first-pass metabolism was found to be almost negligible in humans, but it was extensively metabolized in laboratory animals . This suggests that species differences can significantly affect the drug’s pharmacokinetics and pharmacodynamics. Other factors such as diet, age, gender, and health status of the individual can also influence the drug’s action .
Safety and Hazards
properties
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amosulalol hydrochloride | |
CAS RN |
70958-86-0, 93633-92-2 | |
Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM 09538 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amosulalol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOSULALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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